molecular formula C24H26BrN5O2 B2397750 N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1029724-38-6

N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2397750
CAS No.: 1029724-38-6
M. Wt: 496.409
InChI Key: ATUOSWQWMSDPII-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS 1029724-38-6) is a high-purity synthetic small molecule with significant research potential in medicinal chemistry and pharmacology. This compound features a complex molecular architecture (C24H26BrN5O2) that incorporates multiple pharmacophoric elements, including a 2-bromobenzyl group, a methyl-substituted pyrimidine core, and a 4-phenylpiperazine moiety, making it a valuable scaffold for investigating structure-activity relationships in drug discovery . This compound demonstrates particular research relevance in two primary areas: inflammation and central nervous system (CNS) disorders. The structural motif containing the phenylpiperazine subunit is frequently investigated in the development of COX-II inhibitors, which are important therapeutic targets for inflammatory conditions due to their role in prostaglandin synthesis during inflammatory responses . Additionally, research on structurally similar N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has shown promising anticonvulsant activity in maximal electroshock (MES) and psychomotor seizure (6-Hz) models, suggesting potential applications in epilepsy research . The compound is provided with ≥90% purity and is available in quantities ranging from 1mg to 30mg to support various research scales . Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BrN5O2/c1-18-15-23(32-17-22(31)26-16-19-7-5-6-10-21(19)25)28-24(27-18)30-13-11-29(12-14-30)20-8-3-2-4-9-20/h2-10,15H,11-14,16-17H2,1H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOSWQWMSDPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NCC4=CC=CC=C4Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A bromobenzyl moiety.
  • A pyrimidine derivative linked through an acetamide group.
  • A piperazine ring, which is often associated with various pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the bromobenzyl group.
  • Coupling with the piperazine derivative.
  • Final acetamide formation.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly as an inhibitor of specific kinases involved in tumor growth. It has shown inhibitory effects against:

  • FGFR1 (Fibroblast Growth Factor Receptor 1)
  • FLT3 (Fms-like Tyrosine Kinase 3)

These kinases are crucial in various malignancies, and their inhibition can lead to reduced proliferation of cancer cells. In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cell lines derived from lung, breast, and colon cancers .

Anticonvulsant Activity

Similar compounds have been studied for their anticonvulsant properties. For instance, derivatives of N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin]}acetamide have been evaluated in animal models, showing promising results in reducing seizure activity . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Studies suggest that it exhibits varying degrees of antibacterial and antifungal activities against several pathogens, indicating potential for development as an antimicrobial agent .

The biological activity of this compound is believed to be mediated through:

  • Kinase Inhibition : Disruption of signaling pathways critical for cancer cell survival.
  • Neurotransmitter Modulation : Potential interaction with GABAergic or glutamatergic systems for anticonvulsant effects.
  • Cell Membrane Disruption : Possible interference with microbial cell wall synthesis or function.

Data Summary

Activity Type Target/Mechanism Effectiveness
AnticancerFGFR1, FLT3Inhibitory
AnticonvulsantCNS modulationEffective
AntimicrobialBacterial/FungalVaries by strain

Case Studies

  • Anticancer Study : In a study examining the effects on breast cancer cell lines, N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin]}acetamide demonstrated significant inhibition of cell proliferation compared to control groups .
  • Anticonvulsant Evaluation : In animal models, this compound was tested against established anticonvulsants like phenytoin and showed comparable efficacy in reducing seizure frequency, suggesting its potential as a new therapeutic option .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds structurally related to N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibit anticonvulsant properties. For instance, derivatives of N-phenylacetamides have been synthesized and tested for their efficacy in animal models of epilepsy. These studies employed standard tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate the anticonvulsant activity of these compounds.

Case Study: Synthesis and Evaluation

A study synthesized several N-phenylacetamide derivatives and assessed their anticonvulsant activity. Among these, specific derivatives demonstrated significant protective effects against seizures in the MES model, suggesting that modifications in the molecular structure could enhance therapeutic efficacy .

Kinase Inhibition

This compound has shown potential as a kinase inhibitor. Kinases are crucial in various cellular processes, including signal transduction pathways that can lead to cancer progression. Preliminary studies indicate that this compound may inhibit specific kinases such as FGFR1 and FLT3, which are associated with malignancies .

Data Table: Kinase Inhibition Activity

Compound NameTarget KinaseInhibition Activity
This compoundFGFR1Moderate
N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenyldihydro-pyrimidin)]}acetamideFLT3Significant

Antidepressant Properties

Compounds similar to this compound have also been investigated for their antidepressant effects. The presence of the piperazine ring is believed to contribute to these properties, making it a candidate for further exploration in mood disorder treatments .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological profiles of compounds like this compound. Modifications to the molecular structure can significantly impact biological activity.

Key Findings from SAR Studies

  • Piperazine Substitution : The incorporation of piperazine moieties enhances binding affinity to target receptors.
  • Halogen Substituents : The presence of bromine or chlorine atoms can modulate the lipophilicity and bioavailability of compounds.
  • Acetamide Linkage : The acetamide group plays a critical role in stabilizing the compound's interaction with biological targets.

In Vivo Studies

Conducting comprehensive in vivo studies to assess the efficacy and safety profiles of this compound in animal models.

Mechanistic Investigations

Exploring the molecular mechanisms underlying its pharmacological effects, particularly its interactions with specific kinases and neurotransmitter systems.

Clinical Trials

Initiating clinical trials to evaluate its therapeutic potential in humans, especially for conditions like epilepsy and depression.

Comparison with Similar Compounds

Table 1: Impact of Aromatic Substituents on Physical Properties

Compound Substituent Melting Point (°C) Molecular Weight (EI-MS)
Target Compound (hypothetical) 2-bromobenzyl Not reported ~490 (estimated)
N-(2-fluorophenyl) analog () 2-fluorophenyl Not reported ~450 (estimated)
8b () 4-Cl-3-CF3-benzoyl 241–242 530

Piperazine vs. Piperidine Moieties

The 4-phenylpiperazinyl group is a critical pharmacophore in many bioactive molecules. Comparisons include:

  • Compound 8b () : Retains the 4-phenylpiperazine moiety but replaces the acetamide linker with a benzoyl-piperazine-carbonyl group. The melting point (241–242°C) and molecular weight (530) suggest higher rigidity and stability compared to the target compound.
  • N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Substitutes piperazine with 4-methylpiperidine, eliminating the phenyl group.

Key Insight : Piperazine derivatives generally exhibit stronger hydrogen-bonding capacity due to the secondary amine, whereas piperidine analogs may offer improved metabolic stability .

Pyrimidine Core Modifications

The 6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yloxy scaffold is shared with several compounds in and . For instance:

  • Compound 15 () : Features a trifluoromethylphenyl group and ethylpiperazine, demonstrating how electron-withdrawing groups (e.g., CF3) can enhance target selectivity.
  • Compound 8e () : Incorporates a 2,2-dimethylpropanamide group, resulting in a higher molecular weight (538) and lower melting point (190–193°C) compared to simpler acetamide derivatives.

Table 2: Pyrimidine Core Variations

Compound Pyrimidine Substituents Biological Relevance (Hypothesized)
Target Compound 6-methyl, 2-(4-phenylpiperazinyl) Potential kinase inhibition
15 () 6-(methylamino), 2-ethylpiperazinyl MNK kinase inhibition
8d () 2-(3-methoxybenzoyl)piperazinyl Antimicrobial activity

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2-bromobenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with coupling a bromobenzyl group to a pyrimidinyl-oxyacetamide core. Key steps include:

  • Substitution reactions to introduce the 4-phenylpiperazine moiety at the pyrimidine C2 position under alkaline conditions .
  • Nucleophilic aromatic substitution for bromine incorporation, using brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) .
  • Acetamide linkage formation via condensation between intermediates, often requiring coupling agents such as DCC (dicyclohexylcarbodiimide) .

Critical Reaction Conditions:

  • Temperature: 80–100°C for substitution reactions to ensure completion without side-product formation .
  • Solvent choice: Tetrahydrofuran (THF) or dimethylacetamide (DMA) for improved solubility of intermediates .
  • Catalysts: Potassium carbonate or triethylamine to facilitate deprotonation in nucleophilic steps .

Q. Table 1: Yield Optimization Under Varied Conditions

StepSolventCatalystTemp (°C)Yield (%)
Piperazine substitutionDMFK₂CO₃9068
BrominationDCMNBS2572
Acetamide couplingTHFDCC6085

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves the bromobenzyl aromatic protons (δ 7.2–7.6 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Integration ratios confirm substituent stoichiometry .
    • 2D NMR (COSY, HSQC) maps connectivity between the pyrimidine ring and acetamide oxygen .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected ~500 g/mol) and fragments (e.g., bromine isotope patterns) .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer: SAR strategies focus on modifying substituents to enhance target binding or metabolic stability:

  • Piperazine substituents: Replace 4-phenylpiperazine with 4-fluorophenyl or morpholine groups to assess impact on receptor affinity (e.g., dopamine D2 or serotonin receptors) .
  • Pyrimidine methylation: Compare 6-methyl vs. 6-ethyl analogs to evaluate steric effects on enzyme inhibition .
  • Bromine position: Test 2-bromobenzyl vs. 4-bromobenzyl isomers for cytotoxicity differences in cancer cell lines .

Q. Table 2: Hypothetical SAR Data for Analogs

AnalogModificationIC₅₀ (nM)Solubility (µg/mL)
ParentNone12012
A4-Fluorophenylpiperazine8518
B6-Ethyl-pyrimidine1508

Q. How should researchers resolve contradictions in pharmacological data across studies?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized assays: Use identical cell lines (e.g., HEK293 for receptor binding) and positive controls (e.g., haloperidol for dopamine receptors) .
  • Purity verification: Re-test compounds with ≥95% HPLC purity to exclude confounding by synthesis byproducts .
  • Dose-response curves: Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .

Case Example:
A study reporting weak cytotoxicity (IC₅₀ > 100 µM) contradicts another showing IC₅₀ = 10 µM. Resolution involves re-evaluating cell viability assays (MTT vs. ATP-based) and confirming apoptosis markers (e.g., caspase-3 activation) .

Q. What experimental approaches are used to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Kinetic binding assays: Measure displacement of radiolabeled ligands (e.g., [³H]spiperone for serotonin receptors) to determine Ki values .
  • Molecular docking: Use software (e.g., AutoDock Vina) to model interactions with target proteins, focusing on hydrogen bonding with the pyrimidine-oxygen and piperazine nitrogen .
  • Metabolic stability studies: Incubate with liver microsomes to identify major metabolites (e.g., demethylation at pyrimidine C6) via LC-MS/MS .

Q. How can researchers optimize reaction yields while minimizing side products?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, a 3² factorial design for bromination:
    • Factors: Solvent (DCM vs. THF), NBS equivalents (1.0–1.5).
    • Response: Yield and purity .
  • In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

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